Dual SYK/FLT3 Potency vs. Single-Target Inhibitors Fostamatinib and Entospletinib
TAK-659 is a potent, dual inhibitor of both SYK and FLT3 kinases, a profile absent in the older SYK inhibitors fostamatinib and entospletinib. TAK-659 inhibits SYK and FLT3 enzymes with IC50 values of 3.2 nM and 4.6 nM, respectively [1], whereas entospletinib is a selective SYK inhibitor and fostamatinib, while also targeting SYK, requires metabolic activation and does not possess clinically relevant FLT3 inhibition. This dual targeting translates to superior anti-proliferative effects in FLT3-mutated AML patient samples, where the effect of TAK-659 was significantly higher compared to non-mutated samples, a differential response pattern that is less pronounced with fostamatinib alone [2].
| Evidence Dimension | Inhibition of FLT3 kinase |
|---|---|
| Target Compound Data | FLT3 IC50: 4.6 nM [1] |
| Comparator Or Baseline | Fostamatinib and Entospletinib: No significant FLT3 inhibition at therapeutic concentrations [2] |
| Quantified Difference | TAK-659 possesses sub-nanomolar FLT3 inhibition; comparators are SYK-selective and lack this dual activity. |
| Conditions | In vitro enzymatic assays (SYK and FLT3) and patient-derived AML cell viability assays. |
Why This Matters
For researchers investigating malignancies driven by both SYK and FLT3 signaling, such as certain AML subtypes, TAK-659 is the only tool compound among these options that can simultaneously interrogate both pathways, preventing the need for complex drug combinations.
- [1] Lam, B., Arikawa, Y., Cramlett, J., et al. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 26(24), 5947-5950. View Source
- [2] Heterogeneity of Patient-Derived Acute Myeloid Leukemia Cells Subjected to SYK In Vitro Inhibition. (2022). PMC. View Source
